molecular formula C11H13FN2O3 B2533111 N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide CAS No. 338993-37-6

N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B2533111
CAS RN: 338993-37-6
M. Wt: 240.234
InChI Key: XOWIIDYIHTUQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide, also known as F-HPPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. F-HPPED is a derivative of ethanediamide, a compound that is widely used in pharmaceutical research. In

Scientific Research Applications

Synthesis and Surface-active Properties

Research into the synthesis and surface-active properties of compounds closely related to N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide has led to the development of novel surfactants with potential applications in material science and pharmaceutical formulations. For instance, the study by Yoshimura et al. (2006) explores the synthesis of sulfobetaine-type zwitterionic gemini surfactants, which show unique physicochemical properties, suggesting their potential in drug delivery systems and as components in bioactive materials (Yoshimura, T., Ichinokawa, T., Kaji, M., & Esumi, K., 2006).

Fluorescent Probes for Biological Studies

The development of fluorescent probes based on phenyl and hydroxypropyl derivatives highlights the application of these compounds in biological imaging and sensing. Fang et al. (2019) discuss a BODIPY-based probe with high selectivity for H2S, showcasing the utility of such compounds in detecting biologically relevant species. This work illustrates the potential for this compound derivatives in creating sensitive tools for biological and environmental monitoring (Fang, T., Jiang, X.-D., Sun, C.-L., & Li, Q., 2019).

Pharmacological Applications

In the pharmaceutical domain, derivatives of this compound have been explored for their therapeutic potential. For example, the discovery of SCH 58235, a potent inhibitor of cholesterol absorption, underlines the relevance of such compounds in developing new treatments for hypercholesterolemia (Rosenblum, S., Huynh, T., Afonso, A., Davis, H., Yumibe, N., Clader, J., & Burnett, D. A., 1998). Additionally, the synthesis of NK(1) receptor antagonist aprepitant demonstrates the application of these derivatives in creating effective antiemetic medications (Brands, K., Payack, J. F., Rosen, J., Nelson, T., Candelario, A., Huffman, M., Zhao, M. M., Li, J., Craig, B., Song, Z., Tschaen, D., Hansen, K., Devine, P. N., Pye, P., Rossen, K., Dormer, P., Reamer, R., Welch, C., Mathre, D. J., Tsou, N., Mcnamara, J., & Reider, P. J., 2003).

Material Science and Polymer Research

The exploration of partially fluorinated carboxylate-type anionic gemini surfactants by Yoshimura et al. (2009) reveals applications in material science, particularly in the development of nanocomposites with unique surface properties. This research indicates potential uses in coatings, adhesives, and composite materials (Yoshimura, T., Bong, M., Matsuoka, K., Honda, C., & Endo, K., 2009).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-4-1-2-5-9(8)14-11(17)10(16)13-6-3-7-15/h1-2,4-5,15H,3,6-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWIIDYIHTUQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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